molecular formula C12H16Cl2NO6P B079735 bis(3-chloropropyl) (4-nitrophenyl) phosphate CAS No. 14663-71-9

bis(3-chloropropyl) (4-nitrophenyl) phosphate

Cat. No.: B079735
CAS No.: 14663-71-9
M. Wt: 372.13 g/mol
InChI Key: GNBHORGCHRXVMA-UHFFFAOYSA-N
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Description

bis(3-chloropropyl) (4-nitrophenyl) phosphate is an organophosphorus compound with the molecular formula C12H14Cl2NO6P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphoric acid esterified with bis(3-chloropropyl) and p-nitrophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester typically involves the reaction of phosphoric acid with 3-chloropropanol and p-nitrophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:

    Esterification: Phosphoric acid is reacted with 3-chloropropanol in the presence of a catalyst such as sulfuric acid to form bis(3-chloropropyl) phosphate.

    Nitration: The bis(3-chloropropyl) phosphate is then reacted with p-nitrophenol under acidic conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester involves large-scale esterification and nitration processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

bis(3-chloropropyl) (4-nitrophenyl) phosphate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of phosphoric acid, 3-chloropropanol, and p-nitrophenol.

    Substitution: The chlorine atoms in the 3-chloropropyl groups can be substituted by nucleophiles such as amines or thiols, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.

    Substitution: Requires the presence of nucleophiles and may be facilitated by catalysts or specific reaction conditions.

Major Products

    Hydrolysis: Phosphoric acid, 3-chloropropanol, and p-nitrophenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

bis(3-chloropropyl) (4-nitrophenyl) phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: Employed in studies involving enzyme inhibition and as a probe for investigating biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

bis(3-chloropropyl) (4-nitrophenyl) phosphate can be compared with other similar compounds such as:

    Bis(4-nitrophenyl) phosphate: Similar in structure but lacks the 3-chloropropyl groups.

    Di-p-nitrophenyl phosphate: Another related compound with different ester groups.

    Bis(4-nitrophenyl) hydrogen phosphate: Contains hydrogen phosphate instead of bis(3-chloropropyl) groups.

These comparisons highlight the unique structural features and reactivity of phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester, making it distinct in its applications and chemical behavior.

Properties

CAS No.

14663-71-9

Molecular Formula

C12H16Cl2NO6P

Molecular Weight

372.13 g/mol

IUPAC Name

bis(3-chloropropyl) (4-nitrophenyl) phosphate

InChI

InChI=1S/C12H16Cl2NO6P/c13-7-1-9-19-22(18,20-10-2-8-14)21-12-5-3-11(4-6-12)15(16)17/h3-6H,1-2,7-10H2

InChI Key

GNBHORGCHRXVMA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCCCCl)OCCCCl

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCCCCl)OCCCCl

Key on ui other cas no.

14663-71-9

Origin of Product

United States

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